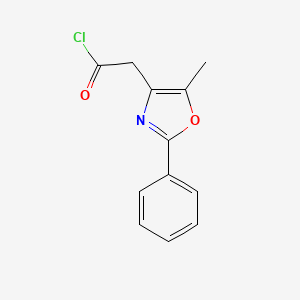![molecular formula C19H32ClNO B1398232 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride CAS No. 1220029-20-8](/img/structure/B1398232.png)
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
説明
“3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” is a chemical compound with the molecular formula C20H34ClNO . It is extensively used in diverse scientific research fields due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “this compound” is derived from its molecular formula C20H34ClNO . The exact 3D structure may require further computational chemistry analysis for accurate determination.科学的研究の応用
Pharmacological Insights and Applications
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride is a derivative belonging to the piperidine class, exhibiting various biological activities. A profound understanding of piperidine derivatives, like donepezil hydrochloride, reveals their significant pharmacological potential. These compounds are known for their remarkable central acetylcholinesterase inhibitory properties, primarily utilized in treating mild-to-moderate Alzheimer’s disease. Their high oral absorption, non-interference with food or time of administration, and minimal liver toxicity make them a focal point in pharmacotherapy. Moreover, the derivative's long elimination half-life allows for a single bedtime dosage, simplifying treatment regimens. Despite initial side effects such as nausea or muscle cramps, their ability to delay nursing-home placement and improve cognitive functions is notable. Furthermore, studies suggest potential therapeutic benefits for a range of neurological conditions beyond Alzheimer's disease (Román & Rogers, 2004).
Role in Neurobiology and Memory Enhancement
The unique spectrum of pharmacological activity of certain piperidine derivatives such as phencyclidine is recognized for their impact on the central nervous system. These compounds are known to alter the reactivity of the central nervous system to sensory inputs, acting across various levels including the spinal cord, brainstem, and cerebral cortex. The precise mechanisms through which these substances exert their influence remain an area of keen research interest, especially in the context of their potential therapeutic applications in conditions characterized by altered sensory reactivity or cognitive function (Domino, 1964).
Safety and Hazards
作用機序
Target of Action
The primary targets of this compound are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, and are involved in cellular respiration and energy production.
Mode of Action
The compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active sites of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the enzymes’ activity.
Biochemical Pathways
By inhibiting MDH1 and MDH2, the compound disrupts the citric acid cycle, specifically the conversion of malate to oxaloacetate. This disruption affects cellular respiration and energy production, leading to downstream effects on cell growth and proliferation .
Result of Action
The inhibition of MDH1 and MDH2 by the compound leads to a decrease in cellular respiration and energy production . This can result in the slowing or stopping of cell growth and proliferation, particularly in cancer cells that rely heavily on these processes. In xenograft assays using HCT116 cells, the compound demonstrated significant in vivo antitumor efficacy .
特性
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)15-8-10-16(11-9-15)21-17-7-6-12-20-13-17;/h8-11,17,20H,6-7,12-14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHHDSHXDTNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)
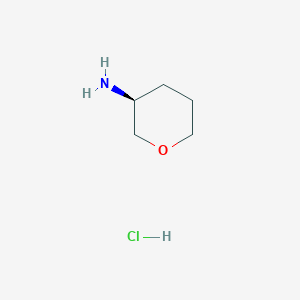



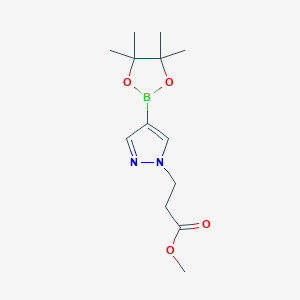
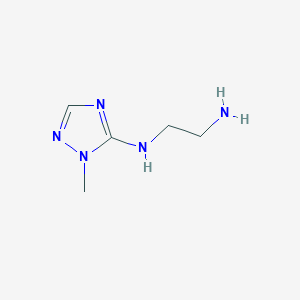
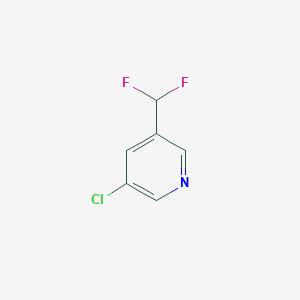
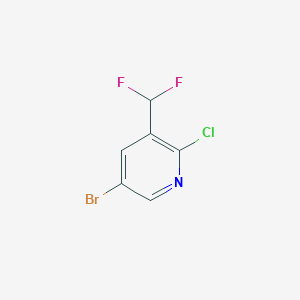

![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)
![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)

